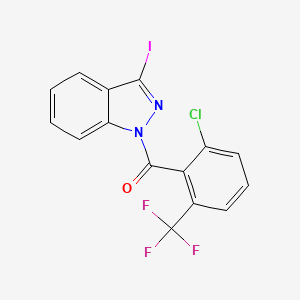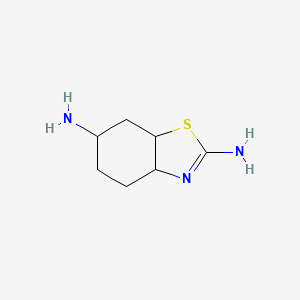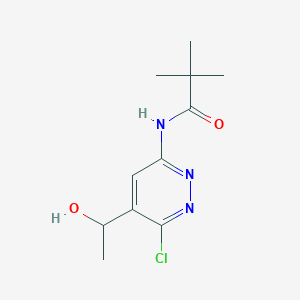![molecular formula C44H48FeP2 B14784354 Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-](/img/structure/B14784354.png)
Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)- is a sophisticated chiral phosphine ligand developed for advanced catalytic applications in asymmetric synthesis. This compound is part of the Walphos family of ligands and plays a crucial role in enhancing the performance of transition metal catalysts in various reactions, notably in asymmetric catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)- involves the reaction of ferrocene with bis(bicyclo[2.2.1]hept-2-yl)phosphine and diphenylphosphino phenyl groups under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.
Substitution: The phosphine ligands can participate in substitution reactions with other ligands or metal centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and other phosphines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted ferrocenes and phosphine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)- has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to enhance the selectivity and efficiency of catalytic reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying electron transfer processes.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The compound exerts its effects by forming stable complexes with transition metals, thereby facilitating precise control over the stereochemistry of the resulting products. The molecular targets include metal centers in catalytic systems, and the pathways involved are primarily related to asymmetric hydrogenation and cross-coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(dicyclohexylphosphino)-, (2S)-: Another chiral phosphine ligand with similar applications in asymmetric synthesis.
Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-: A closely related compound with slight variations in the phosphine ligands.
Uniqueness
The uniqueness of Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)- lies in its ability to form highly stable and selective complexes with transition metals, making it a valuable ligand in asymmetric catalysis. Its structure incorporates unique features that enable it to enhance the performance of metal catalysts, offering improvements in both yield and selectivity .
Propriétés
Formule moléculaire |
C44H48FeP2 |
|---|---|
Poids moléculaire |
694.6 g/mol |
Nom IUPAC |
bis(2-bicyclo[2.2.1]heptanyl)-[1-[5-(2-diphenylphosphanylphenyl)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C39H43P2.C5H5.Fe/c1-27(40(38-25-28-19-21-30(38)23-28)39-26-29-20-22-31(39)24-29)34-16-10-17-35(34)36-15-8-9-18-37(36)41(32-11-4-2-5-12-32)33-13-6-3-7-14-33;1-2-4-5-3-1;/h2-18,27-31,38-39H,19-26H2,1H3;1-5H;/q2*-1;+2 |
Clé InChI |
RDGYBXJBPSJRKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C[C-]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CC6CCC5C6)C7CC8CCC7C8.[CH-]1C=CC=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14784271.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide](/img/structure/B14784274.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-azido-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14784275.png)
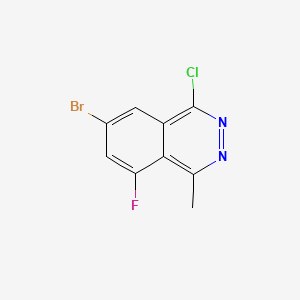
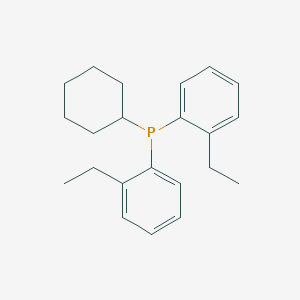
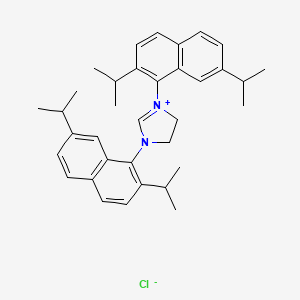
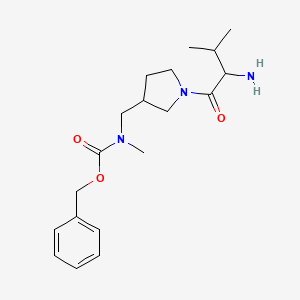
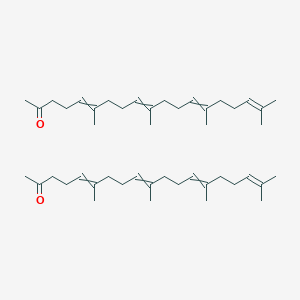
![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B14784333.png)
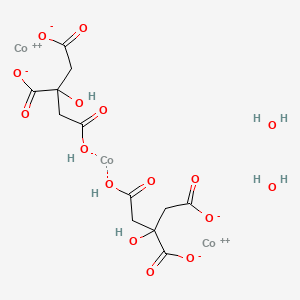
![2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14784339.png)
